molecular formula Fe5Sn3 B14724953 CID 71355163

CID 71355163

Cat. No.: B14724953
M. Wt: 635.4 g/mol
InChI Key: LQKXWSWHVUNTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71355163 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.

To proceed with a comparative analysis, the following steps would typically be employed:

  • Structural Identification: Retrieve the compound’s 2D/3D structure, functional groups, and stereochemistry from PubChem.
  • Functional Characterization: Review pharmacological data (e.g., enzyme inhibition, receptor binding) from bioassay databases.
  • Contextual Categorization: Classify the compound based on its chemical class (e.g., steroids, flavonoids) and biological targets.

Properties

Molecular Formula

Fe5Sn3

Molecular Weight

635.4 g/mol

InChI

InChI=1S/5Fe.3Sn

InChI Key

LQKXWSWHVUNTAJ-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Fe].[Fe].[Fe].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation of 3-Thiabicyclo[3.1.0]hexan-6-amine 3,3-dioxide hydrochloride involves several synthetic routes. One common method includes the reaction of a thiirane derivative with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

3-Thiabicyclo[3.1.0]hexan-6-amine 3,3-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucle

Comparison with Similar Compounds

Key Observations :

  • The addition of a caffeoyl ester group (CID 10153267) enhances cytotoxicity compared to betulin (CID 72326), suggesting that esterification modulates bioactivity .
Table 2: Oscillatoxin Derivatives (Example from )
Compound Name PubChem CID Molecular Formula Structural Features Toxicity Profile
Oscillatoxin D 101283546 C₃₈H₅₈O₈ Macrocyclic lactone, ether Hepatotoxic, tumor-promoting
30-Methyl-Oscillatoxin D 185389 C₃₉H₆₀O₈ Methylated side chain Reduced toxicity
Oscillatoxin E 156582093 C₃₇H₅₆O₈ Shortened alkyl chain Altered membrane permeability

Key Observations :

  • Methylation (CID 185389) reduces hepatotoxicity compared to oscillatoxin D (CID 101283546), indicating steric hindrance may limit target binding .
  • Chain-length modifications (CID 156582093) alter membrane interaction dynamics, influencing bioavailability .

Methodological Considerations for Comparative Studies

The evidence highlights critical steps for robust compound comparisons:

  • Structural Overlay Analysis : Use 3D overlays to compare steric and electronic profiles (e.g., DHEAS vs. taurocholic acid in ) .
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate physicochemical properties (e.g., solubility, logP) with bioactivity (e.g., ’s solubility data for CID 252137) .
  • Database Integration : Cross-reference PubChem, ChEMBL, and UniProt to map targets and pathways (e.g., CYP1A2 inhibition in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.